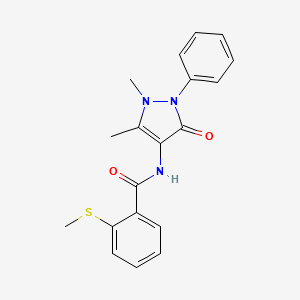![molecular formula C17H18N4O2S2 B5110285 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide](/img/structure/B5110285.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide is a complex organic compound that features a thiadiazole ring, a quinoline moiety, and a butanamide group
Preparation Methods
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors under specific conditions, such as using a dehydrating agent.
Attachment of the Quinoline Moiety: The quinoline group is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction.
Formation of the Butanamide Group:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide can be compared with other similar compounds, such as:
2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound shares the thiadiazole ring but has different substituents, leading to distinct properties.
Indole Derivatives: These compounds also contain heterocyclic rings and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-13(16(22)19-17-21-20-15(25-17)10-23-2)24-14-9-8-11-6-4-5-7-12(11)18-14/h4-9,13H,3,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKKKFHCVAONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone](/img/structure/B5110211.png)
![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![15-chloro-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)





